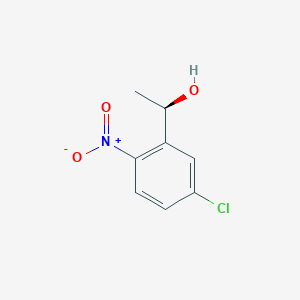
(R)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(5-Chloro-2-nitrophenyl)ethan-1-ol is an organic compound that belongs to the class of phenyl ethanols. This compound is characterized by the presence of a chloro and nitro group on the phenyl ring, and a hydroxyl group on the ethan-1-ol chain. The ® configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Chloro-2-nitrophenyl)ethan-1-ol typically involves the following steps:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Chlorination: The amino group can be converted to a chloro group using reagents like thionyl chloride.
Alcohol Formation: The final step involves the formation of the ethan-1-ol chain, which can be achieved through various methods, including Grignard reactions or reduction of corresponding ketones.
Industrial Production Methods
Industrial production of ®-1-(5-Chloro-2-nitrophenyl)ethan-1-ol may involve similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl ethanols.
Scientific Research Applications
Chemistry
®-1-(5-Chloro-2-nitrophenyl)ethan-1-ol can be used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound may be used to study the effects of chloro and nitro groups on biological activity. It can also be used as a probe to investigate enzyme-catalyzed reactions involving phenyl ethanols.
Medicine
The compound may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives could be explored for their therapeutic properties, such as antimicrobial or anticancer activities.
Industry
In the industrial sector, ®-1-(5-Chloro-2-nitrophenyl)ethan-1-ol may be used in the production of specialty chemicals, agrochemicals, or as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
®-1-(5-Bromo-2-nitrophenyl)ethan-1-ol: Similar structure with a bromo group instead of a chloro group.
®-1-(5-Chloro-2-aminophenyl)ethan-1-ol: Similar structure with an amino group instead of a nitro group.
®-1-(5-Chloro-2-nitrophenyl)propan-1-ol: Similar structure with a propan-1-ol chain instead of an ethan-1-ol chain.
Uniqueness
®-1-(5-Chloro-2-nitrophenyl)ethan-1-ol is unique due to the specific combination of chloro and nitro groups on the phenyl ring and the ® configuration of the ethan-1-ol chain
Properties
Molecular Formula |
C8H8ClNO3 |
|---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
(1R)-1-(5-chloro-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8ClNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-5,11H,1H3/t5-/m1/s1 |
InChI Key |
RYPXIBNSMBAQEU-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)Cl)[N+](=O)[O-])O |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


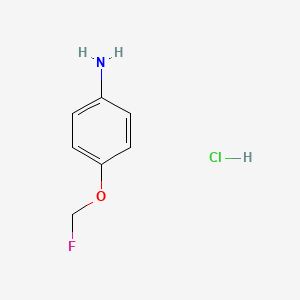
![Tert-butyl3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate](/img/structure/B13618583.png)
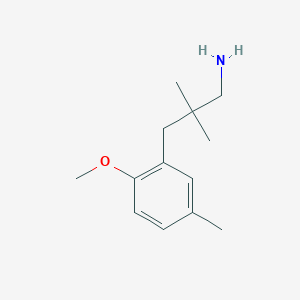


![1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13618604.png)
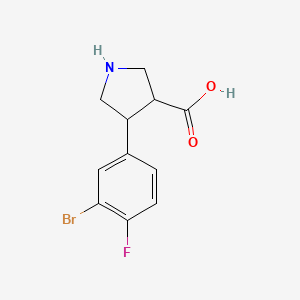
![2-Hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13618618.png)
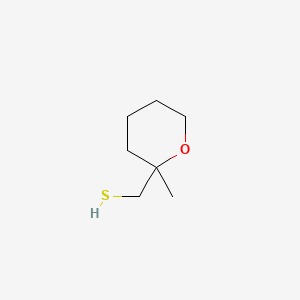

![6-(2-Bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane](/img/structure/B13618642.png)
![[cis-3-(Aminomethyl)cyclopentyl]methanol](/img/structure/B13618643.png)

